molecular formula C2H2ClFO B1623781 2-chloroacetyl Fluoride CAS No. 359-14-8

2-chloroacetyl Fluoride

Cat. No. B1623781
CAS RN: 359-14-8
M. Wt: 96.49 g/mol
InChI Key: GKUAOYZMFRWOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloroacetyl Fluoride is a chemical compound with the molecular formula C2H2ClFO . It’s also known as Fluoroacetyl chloride .


Synthesis Analysis

In 1948, William E. Truce of Purdue University described a synthesis of fluoroacetyl chloride, which is similar to 2-chloroacetyl Fluoride. In this synthesis, he reacted sodium fluoroacetate with phosphorus pentachloride to obtain the desired compound . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .


Molecular Structure Analysis

The molecular structure of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the far infrared spectrum of gaseous chloroacetyl fluoride has been recorded at a resolution of 0.10 cm−1 in the 350 to 35 cm−1 region .


Chemical Reactions Analysis

A halogenation reaction occurs when one or more fluorine, chlorine, bromine, or iodine atoms replace hydrogen atoms in an organic compound . The order of reactivity is fluorine > chlorine > bromine > iodine . Fluorine is especially aggressive and can react violently with organic materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Safety And Hazards

2-chloroacetyl Fluoride is considered hazardous. It is very toxic by inhalation and corrosive to metals and tissue . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

The increasing incorporation of fluorine into bioactive molecules is attributable to the profound effects this substitution has on their activity and disposition . Therefore, future research may focus on further understanding the impacts of fluorination in drug discovery and other applications .

properties

IUPAC Name

2-chloroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUAOYZMFRWOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416017
Record name 2-chloroacetyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloroacetyl Fluoride

CAS RN

359-14-8
Record name 2-chloroacetyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloroacetyl Fluoride
Reactant of Route 2
2-chloroacetyl Fluoride
Reactant of Route 3
2-chloroacetyl Fluoride
Reactant of Route 4
2-chloroacetyl Fluoride
Reactant of Route 5
Reactant of Route 5
2-chloroacetyl Fluoride
Reactant of Route 6
Reactant of Route 6
2-chloroacetyl Fluoride

Citations

For This Compound
5
Citations
NK Gour, RC Deka, S Paul - New Journal of Chemistry, 2020 - pubs.rsc.org
… and formed CH 3 CFCl radical species and 2-chloroacetyl fluoride (CF(O)CH 2 Cl) … P4 decomposition, we have observed that the 2-chloroacetyl fluoride molecule (CF(O)CH 2 …
Number of citations: 1 pubs.rsc.org
A Maity, RJ Stanek, BL Anderson, M Zeller… - …, 2015 - ACS Publications
… The fluorine resonance appears at 34.4 ppm in the 19 F NMR spectrum of 2-chloroacetyl fluoride. (44) After 6 h of stirring at room temperature, 91% conversion to product was estimated …
Number of citations: 23 pubs.acs.org
CB Rivela, AL Cardona, MB Blanco, I Barnes… - Physical Chemistry …, 2022 - pubs.rsc.org
The gas-phase reaction products of 2-fluoropropene (2FP) with Cl atoms have been determined for the first time at 298 K and atmospheric pressure using a 1080 L quartz-glass …
Number of citations: 1 pubs.rsc.org
JX Qiao, MR Witmer, V Lee, TC Wang, PC Reid… - papers.ssrn.com
… The corresponding macrocycles are then formed from their linear precursors in the same vessel by capping the N-terminal residue with the reactive electrophile 2-chloroacetyl fluoride (…
Number of citations: 0 papers.ssrn.com
NK Gour, RC Deka, S Paul - NEW …, 2020 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.